molecular formula C7H12ClNO B586952 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride CAS No. 1346604-15-6

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride

Cat. No.: B586952
CAS No.: 1346604-15-6
M. Wt: 163.614
InChI Key: HBGCMUOZFASYRU-WVEBJHRRSA-N
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Description

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride (Technical Grade) is a stable isotope-labeled compound with the molecular formula C5^13C2H12ClNO and a molecular weight of 163.61 . This compound is used primarily in scientific research and industrial applications due to its unique properties and stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride involves the incorporation of carbon-13 isotopes into the molecular structure. The general synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetyl chloride or acetic anhydride.

    Isotope Labeling: Carbon-13 isotopes are incorporated into the structure using labeled precursors.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the food and beverage industry for flavor analysis and quality control.

Mechanism of Action

The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    2-Acetyl-3,4,5,6-tetrahydropyridine: The non-labeled version of the compound.

    2-Acetylpyridine: A structurally similar compound without the tetrahydropyridine ring.

    3,4,5,6-Tetrahydropyridine: A compound with a similar ring structure but lacking the acetyl group.

The stable isotope labeling of this compound provides unique advantages in research applications, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2-13C2)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H/i1+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCMUOZFASYRU-WVEBJHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)C1=NCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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